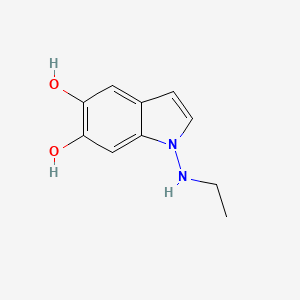![molecular formula C21H30N2O5 B12933476 5-Benzyl 1-(tert-butyl) 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate](/img/structure/B12933476.png)
5-Benzyl 1-(tert-butyl) 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyl 1-(tert-butyl) 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-c]pyridine core, a benzyl group, a tert-butyl group, and hydroxymethyl and dicarboxylate functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl 1-(tert-butyl) 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate typically involves multi-step organic reactions. The starting materials and reagents used in these reactions can vary, but common steps include:
Formation of the Pyrrolo[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation reactions using benzyl halides or benzyl alcohols in the presence of a base.
Addition of the tert-Butyl Group: tert-Butylation reactions using tert-butyl halides or tert-butyl alcohols.
Hydroxymethylation: Introduction of the hydroxymethyl group using formaldehyde or other hydroxymethylating agents.
Dicarboxylation: Carboxylation reactions to introduce the dicarboxylate functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzyl 1-(tert-butyl) 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction of the dicarboxylate groups to form alcohols or aldehydes.
Substitution: Nucleophilic or electrophilic substitution reactions at the benzyl or tert-butyl positions.
Hydrolysis: Hydrolysis of the ester groups to form carboxylic acids.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halides, acids, or bases depending on the type of substitution.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted derivatives.
Hydrolysis: Carboxylic acids.
Applications De Recherche Scientifique
5-Benzyl 1-(tert-butyl) 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Benzyl 1-(tert-butyl) 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptors: Interacting with cellular receptors to alter signaling pathways.
Influencing Gene Expression: Affecting the transcription and translation of specific genes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-tert-Butyl-2-hydroxybenzaldehyde: Shares the tert-butyl and hydroxyl functionalities.
tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate: Contains similar tert-butyl and hydroxymethyl groups.
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: Similar structure with tert-butyl and hydroxyl groups.
Uniqueness
5-Benzyl 1-(tert-butyl) 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate is unique due to its specific combination of functional groups and the pyrrolo[3,2-c]pyridine core, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H30N2O5 |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
5-O-benzyl 1-O-tert-butyl 2-(hydroxymethyl)-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-c]pyridine-1,5-dicarboxylate |
InChI |
InChI=1S/C21H30N2O5/c1-21(2,3)28-20(26)23-17(13-24)11-16-12-22(10-9-18(16)23)19(25)27-14-15-7-5-4-6-8-15/h4-8,16-18,24H,9-14H2,1-3H3 |
Clé InChI |
DYQHWLSUXMDZPP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2CCN(CC2CC1CO)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


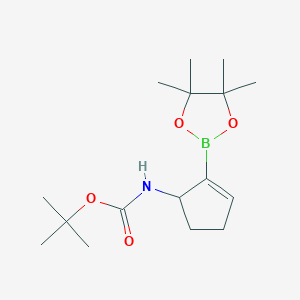


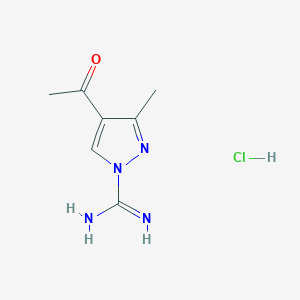
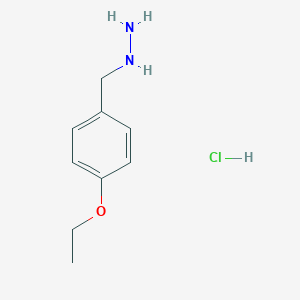
![1a-Methyl-7a-[(2Z)-3,7,11,15-tetramethylhexadec-2-en-1-yl]-1aH,2H,7H,7aH-naphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12933423.png)
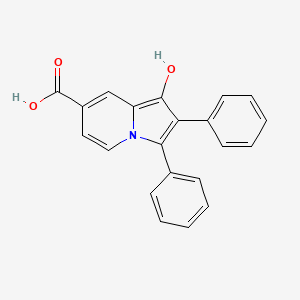
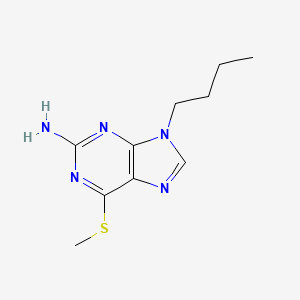
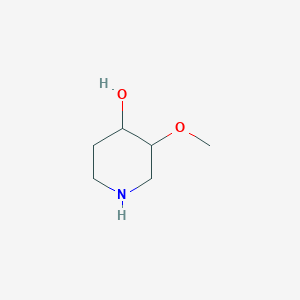
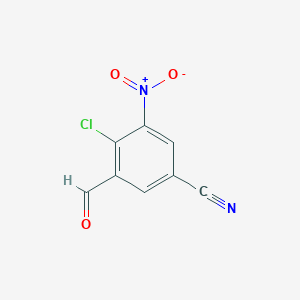
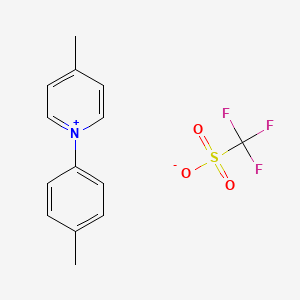
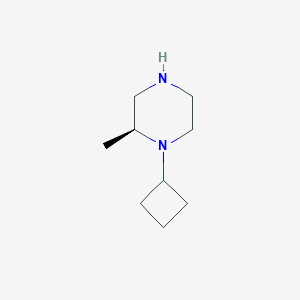
![2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole](/img/structure/B12933471.png)
